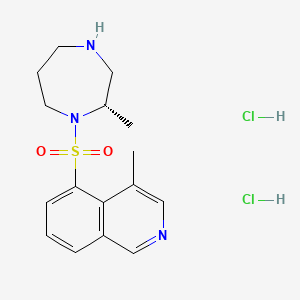

H-1152 dihydrochloride

説明

特性

IUPAC Name |

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOPDSJOLUQULZ-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880075 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871543-07-6, 451462-58-1 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

化学反応の分析

4. 科学研究への応用

H-1152 ジヒドロクロリドは、さまざまな科学分野で応用されています。

細胞生物学: 研究者は、それを用いて ROCK シグナル伝達経路の影響を受ける細胞プロセスを調節します。

がん研究: 細胞の移動、浸潤、および細胞骨格のダイナミクスへの影響は、がん研究において関連しています。

神経科学: ROCK の阻害は、ニューロンの成長と可塑性に影響を与えます。

循環器研究: 血管平滑筋の収縮に役割を果たします。

組織工学: H-1152 は、組織再生研究に貢献します。

科学的研究の応用

Cancer Research

One of the prominent applications of this compound is in cancer research. By inhibiting specific kinases, it can potentially halt the progression of tumors by interfering with the signaling pathways that promote cancer cell growth and survival. Studies have shown that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that H-1152 may share similar properties.

Neuroscience

In neuroscience, the compound's ability to modulate kinase activity can influence neuroprotective mechanisms. Research indicates that inhibiting certain kinases may protect neurons from apoptosis (programmed cell death) during neurodegenerative processes, making it a candidate for further investigation in conditions like Alzheimer's disease.

Cardiovascular Research

The compound may also have implications in cardiovascular research. Kinase inhibitors are being studied for their role in regulating heart muscle contraction and vascular function. H-1152's effects on vascular smooth muscle cells could provide insights into treatments for hypertension and other cardiovascular diseases.

Case Studies and Research Findings

作用機序

6. 類似の化合物との比較

H-1152 は ROCK2 に対する選択性のために独特ですが、関連する他の化合物には次のものがあります。

アリセルチブ(MLN8237): 強力なオーロラキナーゼ阻害剤。

バラセルチブ(AZD1152-HQPA): もう 1 つのオーロラキナーゼ阻害剤。

トザセルチブ(VX-680): オーロラキナーゼとポロ様キナーゼを標的とする。

ZM 447439: より幅広い活性を示すキナーゼ阻害剤。

類似化合物との比較

Table 1: Structural and Physicochemical Properties

Key Observations :

- H-1152P and Ripasudil share the (2S)-2-methyl-1,4-diazepane sulfonyl group, but Ripasudil’s 4-fluoro substitution enhances ocular tissue penetration for glaucoma therapy .

- Fasudil , the parent compound, lacks stereospecific methyl groups, reducing ROCK-II selectivity compared to H-1152P .

Pharmacological and Functional Comparison

Key Findings :

- H-1152P exhibits 100-fold higher potency for ROCK-II than Fasudil, attributed to its methyl-substituted diazepane group .

- Ripasudil ’s 4-fluoro group improves aqueous solubility and ocular bioavailability, but its lower potency compared to H-1152P limits systemic use .

- H-7 inhibits multiple kinases (PKC, PKA) at micromolar concentrations, causing off-target effects absent in H-1152P .

Research Findings and Data

In Vitro Efficacy

- H-1152P (1 µM) reduced breast cancer cell migration by 85% in scratch assays, outperforming Fasudil (40% reduction at 10 µM) .

- Ripasudil (0.1 µM) increased trabecular meshwork cell permeability by 60%, critical for IOP reduction .

In Vivo Performance

準備方法

H-1152 ジヒドロクロリドは、特定の経路と反応条件を使用して合成できます。残念ながら、詳細な合成方法は文献では容易に入手できません。工業生産方法は、収率、純度、およびスケーラビリティを最適化する可能性があります。

生物活性

4-Methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride is a compound that belongs to the class of isoquinolines and derivatives. This compound exhibits various biological activities, making it a subject of interest in pharmacological research. Its structure includes a sulfonamide group, which is known for its diverse therapeutic applications.

- IUPAC Name : 4-methyl-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline

- Molecular Formula : C₁₆H₂₁N₃O₂S

- Molecular Weight : 319.422 g/mol

- CAS Number : Not available

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with isoquinoline structures often exhibit antibacterial properties. For instance, related studies have shown that sulfonamide derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is crucial for this antibacterial action.

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. AChE inhibitors are significant in treating conditions like Alzheimer's disease. In studies, certain derivatives showed strong inhibitory activity with IC₅₀ values significantly lower than standard drugs .

| Compound | IC₅₀ (µM) |

|---|---|

| Compound A | 2.14 ± 0.003 |

| Compound B | 0.63 ± 0.001 |

| Compound C | 21.25 (standard) |

3. Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of isoquinoline derivatives have been documented in various studies, suggesting their potential use in treating inflammatory conditions . The mechanism often involves the inhibition of specific pathways that lead to inflammation.

The biological activity of 4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride is primarily attributed to its ability to interact with various proteins and enzymes through phosphorylation processes. For example:

- It regulates smooth muscle contraction and cell motility via phosphorylation of DAPK3 and LIMK proteins .

- It also influences platelet aggregation by modulating signaling pathways involving NF-kappa-B .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Antibacterial Activity : In a comparative study on sulfonamide derivatives, it was found that compounds with similar structural motifs showed significant antibacterial effects against multiple strains, reinforcing the potential of this compound in antimicrobial therapy .

- Enzyme Inhibition Study : A recent investigation into the inhibitory effects on AChE demonstrated that certain synthesized derivatives exhibited potent inhibition comparable to established drugs like eserine .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of this compound typically involves multi-step reactions, including sulfonylation of the isoquinoline core and subsequent dihydrochloride salt formation. Key considerations include:

- Solvent selection : Dichloromethane (DCM) and ethanol are commonly used due to their compatibility with intermediates and ability to stabilize reactive groups .

- Catalysts : Base catalysts (e.g., sodium hydroxide) may facilitate sulfonylation, while temperature control (40–60°C) minimizes side reactions .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating the dihydrochloride form .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the stereochemistry of the diazepane ring and sulfonyl group positioning .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

- HPLC with UV detection : Employ a C18 column and buffer system (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to assess purity and detect impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction design and predict biological activity?

- Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways and transition states, reducing trial-and-error experimentation .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions between computational predictions and experimental data?

Q. How do solubility and stability profiles impact experimental design?

- Buffer optimization : Use sodium acetate/acetic acid buffers (pH 4.6) to enhance aqueous solubility and prevent degradation .

- Long-term stability : Conduct accelerated degradation studies under varying temperatures and humidity to identify storage conditions .

Q. What factorial design approaches improve yield and reproducibility?

- Full factorial design : Test variables (e.g., temperature, catalyst loading) in a 2 matrix to identify interactions affecting yield .

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. purity) .

Q. What mechanisms underlie its interaction with biological targets?

Q. How can AI-driven tools enhance experimental throughput?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。